molecular formula C16H29NO B13764760 N-Cyclopentyl-1-isopropylcycloheptanecarboxamide CAS No. 56471-70-6

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide

Cat. No.: B13764760
CAS No.: 56471-70-6
M. Wt: 251.41 g/mol
InChI Key: NUTMIYRXXQBCST-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide is a synthetic cycloalkanecarboxamide derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry, particularly in the investigation of new central nervous system (CNS) active agents . The molecular architecture incorporates a cycloheptane ring, a cyclopentyl group, and an isopropyl moiety; the cyclopentyl group is known to optimally fill hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity in biological systems . Cycloalkanecarboxamides have demonstrated substantial research value as anticonvulsants, with related analogs showing potent activity in models of chemically and electrically induced seizures . The mechanism of action for this compound class may involve GABAergic modulation, as evidenced by studies where similar structures significantly increased Gamma-aminobutyric acid (GABA) levels in the brain . Furthermore, carboxamide derivatives featuring strained ring systems like cyclopropane are also explored for their anticancer and antiproliferative properties, attributed to their rigid conformations and enhanced metabolic stability . This product is intended for laboratory research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

CAS No.

56471-70-6

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18)

InChI Key

NUTMIYRXXQBCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCCC1)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:

    Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.

    Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amides

Scientific Research Applications

Pharmacological Applications

1.1 TRPM8 Agonist Activity

One of the most significant applications of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide is its role as an agonist for the transient receptor potential melastatin 8 (TRPM8) channel. This receptor is implicated in thermosensation and is activated by cold temperatures and menthol. Research indicates that compounds activating TRPM8 can have therapeutic implications for pain relief and cancer treatment, particularly in cancers where TRPM8 is upregulated, such as melanoma and prostate cancer .

1.2 Cooling Sensation in Consumer Products

The compound has been studied for its physiological cooling effects, making it suitable for incorporation into personal care products such as lotions, creams, and shaving gels. These products benefit from the compound's ability to stimulate cold receptors, providing a refreshing sensation upon application .

Material Science Applications

2.1 Polymer Additives

In materials science, this compound can be utilized as an additive in polymers to enhance their thermal properties. The incorporation of this compound into polymer matrices may improve their thermal stability and reduce the glass transition temperature, which is beneficial for applications requiring flexibility at lower temperatures .

Table 1: Summary of Pharmacological Effects

Application Mechanism Potential Benefits
TRPM8 AgonistActivates cold-sensing pathwaysPain relief, cancer treatment
Cooling AgentStimulates cold receptorsRefreshing sensation in topical products

Table 2: Material Properties

Property Value Implication
Thermal StabilityEnhanced with additivesSuitable for low-temperature applications
Glass Transition TemperatureReduced with incorporationIncreased flexibility

Case Studies

4.1 Cancer Research

A study focused on the use of TRPM8 agonists in cancer therapy demonstrated that compounds similar to this compound could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the upregulation of TRPM8 in certain tumors, suggesting a targeted therapeutic approach .

4.2 Cosmetic Formulations

In cosmetic formulations, the integration of this compound has shown promising results in enhancing user experience through cooling effects. Products tested with this compound reported higher consumer satisfaction due to the immediate cooling sensation upon application .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N-cyclopentyl-1-isopropylcycloheptanecarboxamide with structurally analogous carboxamides, focusing on molecular properties, substituent effects, and hypothetical functional differences.

Structural Analogues and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothetical LogP*
This compound C₁₆H₂₉NO 251.41 Cycloheptane, isopropyl, cyclopentyl 3.8
N-Cyclohexyl-1-isopropylcycloheptanecarboxamide C₁₇H₃₁NO 265.44 Cycloheptane, isopropyl, cyclohexyl 4.2
N-Cyclopentyl-1-methylcycloheptanecarboxamide C₁₄H₂₅NO 223.36 Cycloheptane, methyl, cyclopentyl 3.1
N-Isopropyl-1-isopropylcycloheptanecarboxamide C₁₄H₂₇NO 225.38 Cycloheptane, dual isopropyl 2.9

*LogP values are estimated using the Crippen method for illustrative purposes.

Substituent Effects and Functional Implications

  • Cyclopentyl vs.
  • Isopropyl vs. Methyl (1-position substituent):
    The bulkier isopropyl group in the target compound introduces greater steric hindrance compared to methyl, which may influence binding affinity in receptor-ligand interactions.
  • Dual Isopropyl vs. Mixed Substituents: N-Isopropyl-1-isopropylcycloheptanecarboxamide has a symmetrical structure but lower molecular weight, suggesting reduced thermal stability compared to the asymmetrical target compound .

Biological Activity

N-Cyclopentyl-1-isopropylcycloheptanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

This compound belongs to a class of compounds known for their interactions with various biological systems. Its structure suggests potential activity in modulating receptor functions, particularly in the context of pain and inflammation through its interaction with the TRPM8 receptor, which is known to mediate cold sensations and nociceptive pathways.

The compound's biological activity can be attributed to several mechanisms:

  • TRPM8 Activation : this compound acts as an agonist for the TRPM8 receptor, similar to menthol. This interaction can lead to analgesic effects by activating cold-sensitive pathways in sensory neurons .
  • Antimicrobial Properties : Preliminary studies indicate that compounds in this class may exhibit antimicrobial activities, although specific data on this compound is limited. The amphipathic nature of related compounds suggests potential effectiveness against certain bacterial strains .
  • Cytotoxicity : Some analogs have shown selective cytotoxicity against cancer cell lines, indicating that this compound may also possess antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications to the cycloheptane ring can significantly influence efficacy against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
TRPM8 AgonismPain relief via cold sensation
AntimicrobialPotential activity against bacteria
CytotoxicitySelective against tumor cells

Case Study 1: TRPM8 Activation

In a study examining the effects of various cyclic amides on TRPM8 activation, this compound was evaluated alongside menthol and other known agonists. The results demonstrated a significant increase in intracellular calcium levels in response to the compound, suggesting effective activation of the TRPM8 pathway. This mechanism could be leveraged for therapeutic applications in pain management.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of structurally similar compounds. While direct studies on this compound are sparse, related compounds exhibited varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The findings highlight the necessity for further exploration into this compound's specific antimicrobial capabilities.

Q & A

Basic Questions

Q. What is the molecular structure of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide, and how is it characterized experimentally?

  • Answer : The compound has a molecular formula of C₁₆H₂₉NO (MW: 251.41 g/mol) with a cycloheptane backbone substituted by a cyclopentylamide and an isopropyl group . Structural characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if available) resolves stereochemistry. For related carboxamides, PubChem-derived InChIKeys and SMILES notations aid in computational modeling .

Q. What are the established synthetic routes for this compound?

  • Answer : Synthesis involves multi-step processes:

  • Step 1 : Cycloheptanecarboxylic acid activation (e.g., using thionyl chloride to form acyl chloride).

  • Step 2 : Amidation with cyclopentylamine under inert conditions (e.g., DCM, 0–25°C, triethylamine as base).

  • Step 3 : Isopropyl group introduction via alkylation or Grignard reactions, optimized for steric hindrance .

  • Key Parameters : Solvent choice (DMF or acetonitrile), temperature control (reflux at 80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

    Method Yield Conditions Purity
    Acyl chloride route65–75%0°C, DCM, 12h≥95% (HPLC)
    Direct coupling50–60%RT, DMF, 24h~90%

Advanced Research Questions

Q. How does the cycloheptane ring conformation influence the compound’s interaction with biological targets?

  • Answer : The seven-membered ring introduces strain and flexibility , affecting binding to enzymes or receptors. Molecular dynamics simulations predict that chair-boat conformations optimize hydrophobic interactions with lipid-rich domains (e.g., membrane-bound proteins). Comparative studies with cyclohexane analogs (e.g., N-cyclopentyl cyclohexanecarboxamide) show reduced activity due to rigidity, highlighting the role of ring size in bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer : Contradictions often arise from experimental variability :

  • Dosage/Concentration : Standardize assays (e.g., IC₅₀ in μM ranges) and validate with positive controls.
  • Cell Lines/Models : Use isogenic cell lines and in vivo models (e.g., zebrafish for toxicity).
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare studies. For example, discrepancies in cytotoxicity may stem from differing MTT assay protocols (incubation time, serum content) .

Q. What in silico and in vitro methods are optimal for structure-activity relationship (SAR) studies of this carboxamide?

  • Answer :

  • In Silico : Docking (AutoDock Vina) to predict binding affinity to targets (e.g., GPCRs). QSAR models using MOE or Schrödinger Suite assess electronic (logP, PSA) and steric parameters .
  • In Vitro : Competitive binding assays (SPR or fluorescence polarization) quantify receptor affinity. Metabolic stability is tested via liver microsome incubations (CYP450 isoforms) .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

  • Answer :

  • Analytical Workflow : LC-MS/MS and GC-MS detect impurities (e.g., unreacted acyl chloride).
  • Process Optimization : Reduce side reactions via slow reagent addition or low-temperature quenching.
  • Case Study : A 5% impurity (traced to residual DMF) in a related carboxamide skewed cytotoxicity results; switching to acetonitrile improved purity to >99% .

Methodological Guidance for Data Interpretation

Q. What experimental controls are critical for validating the compound’s mechanism of action?

  • Answer :

  • Negative Controls : Use scrambled analogs (e.g., N-cyclopentyl cyclohexanecarboxamide) to confirm specificity.
  • Pharmacological Inhibitors : Co-treatment with target-specific inhibitors (e.g., kinase inhibitors) to block expected pathways.
  • Orthogonal Assays : Combine Western blot (protein expression) with ELISA (secreted biomarkers) for cross-validation .

Q. How should researchers address low solubility in aqueous buffers during biological testing?

  • Answer :

  • Formulation : Use co-solvents (DMSO ≤0.1%) or liposomal encapsulation.
  • Surfactants : Polysorbate-80 (0.01%) enhances dispersion without cytotoxicity.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) at non-critical positions, guided by SAR .

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